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Compound of Interest

Compound Name:

2-[2-(2-

Methoxyethoxy)ethoxy]phenylamin

e

CAS No.: 126415-03-0

Cat. No.: B1317545 Get Quote

Application Note: Quantitative Analysis of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

Introduction & Scope
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (CAS 126415-03-0), also known as ortho-

PEG2-aniline, is a critical building block in the synthesis of heterobifunctional linkers, dyes, and

kinase inhibitors. Its structure combines a reactive aromatic amine (aniline) with a hydrophilic

polyethylene glycol (PEG) tail.

Why Quantification Matters:

Stoichiometric Control: As a synthesis intermediate, precise assay values are required to

calculate molar equivalents, preventing side reactions in expensive GMP steps.

Genotoxic Impurity (PGI) Monitoring: Aniline derivatives are structural alerts for mutagenicity.

If this molecule is used in late-stage synthesis, it must be controlled to trace levels (often <10

ppm) in the final Drug Substance (API) to meet ICH M7 guidelines.

Physicochemical Profile:
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Formula: C₁₁H₁₇NO₃[1]

Molecular Weight: 211.26 g/mol

Polarity: Amphiphilic. The PEG tail increases water solubility compared to aniline, while the

phenyl ring provides lipophilicity.

Reactivity: Susceptible to oxidation (browning) upon air exposure; forms salts with acids.

Method Selection Guide
Select the analytical approach based on your sensitivity requirements:

Feature Method A: HPLC-UV Method B: LC-MS/MS

Primary Application
Raw Material Assay, Purity

Testing (>0.1%)

Trace Impurity Quantification

(<100 ppm)

Detection Principle UV Absorbance (235-254 nm) Electrospray Ionization (ESI+)

Linearity Range 10 µg/mL – 1000 µg/mL 1 ng/mL – 1000 ng/mL

Matrix Tolerance High (Reaction mixtures)
Low (Requires clean

extraction)

Cost/Complexity Low / Routine QC High / Specialized

Protocol A: HPLC-UV for Purity & Assay
Objective: To determine the assay (% w/w) and chromatographic purity of the bulk reagent.

Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

Rationale: A standard C18 provides sufficient retention for the aromatic ring. The 3.5 µm

particle size balances resolution with backpressure.
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Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

Rationale: Low pH ensures the aniline amine is protonated (R-NH₃⁺), improving peak

shape and preventing tailing caused by silanol interactions.

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Detection: 240 nm (Primary), 210 nm (Secondary).

Note: The aniline chromophore has a strong absorption band around 235-245 nm.

Gradient Program
Time (min) % Mobile Phase B Comments

0.0 5 Initial equilibration

15.0 60 Linear gradient to elute target

18.0 90 Wash lipophilic impurities

20.0 90 Hold

20.1 5 Re-equilibration

25.0 5 End of run

Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of reference standard into a 50 mL

volumetric flask. Dissolve in 50:50 ACN:Water.

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with mobile phase.

System Suitability Criteria
Tailing Factor: < 1.5 (Critical for amine compounds).
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Precision (n=6): %RSD ≤ 2.0% for peak area.

Resolution: > 2.0 between the main peak and any nearest impurity.

Protocol B: LC-MS/MS for Trace Impurity Analysis
Objective: To quantify 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine at ppm levels in a Drug

Substance matrix.

Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).[2][3][4]

Capillary Voltage: 3.5 kV.

Gas Temperature: 350°C.

MRM Transitions:

Precursor Ion: 212.3 [M+H]⁺

Quantifier Ion: 136.1 (Loss of methoxyethyl fragment or ring cleavage). Note: Optimize

empirically.

Qualifier Ion: 94.1 (Aniline fragment).

LC Parameters (UPLC/UHPLC)
Column: Waters ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 µm.

Rationale: Phenyl columns offer pi-pi interactions with the aromatic ring, providing

orthogonal selectivity to C18 and better retention for polar aromatics.

Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

Mobile Phase B: 0.1% Formic Acid in Methanol.

Rationale: Methanol often provides better sensitivity for anilines in ESI+ compared to ACN.
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Gradient: Steep gradient (5% to 95% B in 5 mins) to focus the peak and maximize signal-to-

noise.

Sample Preparation (Liquid-Liquid Extraction)
Since the target is basic, we can use pH switching to remove matrix interference.

Dissolution: Dissolve 50 mg of API (Drug Substance) in 2 mL of 0.1 M HCl. (Target is

protonated/soluble; acidic/neutral API impurities may precipitate or stay dissolved).

Wash: Wash with 2 mL Dichloromethane (DCM). Discard organic layer (removes non-basic

impurities).

Basify: Adjust aqueous layer pH to >10 using 1 M NaOH. (Target becomes neutral).

Extraction: Extract with 2 mL Methyl tert-butyl ether (MTBE). The target moves to the organic

layer.

Reconstitution: Evaporate MTBE and reconstitute in Mobile Phase A:B (80:20).

Visual Workflow: Method Lifecycle
The following diagram illustrates the decision logic and workflow for developing and validating

these methods.
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Figure 1: Decision tree for selecting and optimizing the analytical strategy based on sensitivity

requirements.
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Troubleshooting & Critical Control Points
Issue Probable Cause Corrective Action

Peak Tailing

Interaction between amine and

residual silanols on the

column.

Ensure Mobile Phase pH is

acidic (<3.0) or add 10 mM

Ammonium Acetate. Use

"Base Deactivated" columns.

Ghost Peaks
Oxidation of the aniline during

sample prep.

Use amber glassware. Add

0.1% Ascorbic Acid to the

diluent as an antioxidant if

instability is observed.

Low Recovery (LC-MS)
Matrix effect (Ion

Suppression).

Switch to Deuterated Internal

Standard (if available) or use

Standard Addition method.

Carryover
Sticky PEG tail adhering to

injector.

Use a needle wash with high

organic content (e.g., 90%

MeOH with 0.1% Formic Acid).
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Disclaimer: This protocol is a guideline. All methods must be validated in the user's laboratory

according to specific sample matrices and regulatory requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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